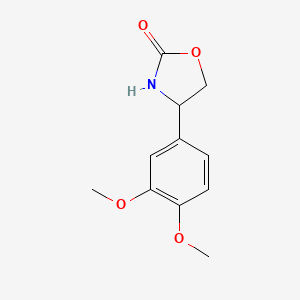

4-(3,4-Dimethoxyphenyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO4/c1-14-9-4-3-7(5-10(9)15-2)8-6-16-11(13)12-8/h3-5,8H,6H2,1-2H3,(H,12,13) |

InChI Key |

SGPKGBKZKIFUKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2COC(=O)N2)OC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 3,4 Dimethoxyphenyl Oxazolidin 2 One Derivatives

General Synthetic Approaches to the 2-Oxazolidinone (B127357) Core

The construction of the 2-oxazolidinone ring system can be achieved through several reliable methods. These approaches often begin with readily available starting materials and proceed through cyclization reactions to form the heterocyclic core.

Cyclization of Amino Alcohols with Phosgene (B1210022) Equivalents

A well-established and versatile method for the synthesis of 2-oxazolidinones is the cyclization of β-amino alcohols with phosgene or its safer, easier-to-handle equivalents. The reaction involves the treatment of a 1,2-amino alcohol with a carbonylating agent, which facilitates the formation of the five-membered heterocyclic ring.

The synthesis of 4-(3,4-dimethoxyphenyl)oxazolidin-2-one would typically start from the corresponding β-amino alcohol, 2-amino-1-(3,4-dimethoxyphenyl)ethanol (B1227008). This precursor can be treated with phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), or triphosgene (B27547) (bis(trichloromethyl) carbonate) in the presence of a base to neutralize the hydrogen chloride byproduct. google.comnih.gov Triphosgene is often preferred due to its solid state and lower toxicity compared to gaseous phosgene. nih.gov The reaction proceeds through the formation of an intermediate chloroformate or isocyanate, which then undergoes intramolecular cyclization to yield the desired 2-oxazolidinone.

Table 1: Phosgene Equivalents for 2-Oxazolidinone Synthesis

| Phosgene Equivalent | Chemical Formula | Physical State | Molar Equivalents of Phosgene |

| Phosgene | COCl₂ | Gas | 1 |

| Diphosgene | C₂Cl₆O₃ | Liquid | 2 |

| Triphosgene | C₃Cl₆O₃ | Solid | 3 |

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of libraries of oxazolidinone derivatives, facilitating drug discovery and optimization processes. In a typical solid-phase approach, the amino alcohol precursor, or a related building block, is attached to a solid support, such as a resin. Subsequent chemical transformations are carried out on the resin-bound substrate, and excess reagents and byproducts are easily removed by filtration.

For the synthesis of 4-(3,4-dimethoxyphenyl)oxazolidin-2-one derivatives, a suitable starting material, such as 3,4-dimethoxybenzaldehyde (B141060), could be immobilized on a resin. A series of reactions, including the introduction of the amino and alcohol functionalities, would be performed on the solid support. The final cyclization to form the oxazolidinone ring can be achieved using a phosgene equivalent, followed by cleavage from the resin to release the desired product. This methodology allows for the rapid generation of a diverse range of analogs by varying the building blocks used in the synthesis.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of the products compared to conventional heating methods. nih.govjaveriana.edu.co The application of microwave irradiation to the synthesis of 2-oxazolidinones can significantly enhance the efficiency of the cyclization step. organic-chemistry.orgrsc.org

Diastereoselective and Enantioselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of 4-(3,4-dimethoxyphenyl)oxazolidin-2-one, which possesses a stereocenter at the C4 position, is of paramount importance.

Chiral Auxiliary Approaches (e.g., Evans Auxiliaries)

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions. Evans auxiliaries, which are chiral oxazolidinones, are widely used to induce diastereoselectivity in a variety of transformations, including aldol (B89426) reactions and alkylations. nih.govsantiago-lab.comwilliams.edu

In a diastereoselective synthesis of a 4,5-disubstituted oxazolidin-2-one, an Evans-type chiral auxiliary can be acylated, and the resulting N-acyl oxazolidinone can undergo a diastereoselective aldol reaction with an aldehyde. nih.gov The chiral auxiliary directs the approach of the enolate and the aldehyde, leading to the preferential formation of one diastereomer. Subsequent transformations, including a Curtius rearrangement and intramolecular cyclization, can then yield the desired oxazolidin-2-one with high diastereomeric purity. nih.gov The chiral auxiliary can then be cleaved and recycled. This strategy allows for the synthesis of enantiomerically enriched 4-(3,4-dimethoxyphenyl)oxazolidin-2-one derivatives by carefully selecting the appropriate chiral auxiliary and reaction conditions.

Table 2: Common Evans Auxiliaries

| Chiral Auxiliary | R Group |

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Methyl, Phenyl |

| (4S)-4-Benzyloxazolidin-2-one | Benzyl |

| (4R)-4-Isopropyloxazolidin-2-one | Isopropyl |

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions provide a direct and efficient route to enantiomerically enriched cyclic compounds. The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a particularly powerful method for the construction of five-membered heterocycles. nih.gov

The enantioselective synthesis of 4-(3,4-dimethoxyphenyl)oxazolidin-2-one can be envisioned through an asymmetric 1,3-dipolar cycloaddition reaction. researchgate.netmdpi.com For instance, a nitrone derived from 3,4-dimethoxybenzaldehyde could react with a chiral dipolarophile, or a chiral catalyst could be employed to control the stereochemistry of the cycloaddition between an achiral nitrone and an achiral dipolarophile. rsc.orgnih.gov The resulting isoxazolidine (B1194047) could then be transformed into the target oxazolidinone through a series of functional group manipulations. This approach offers a convergent and potentially highly enantioselective pathway to the desired chiral product.

Derivation from Chiral Precursors (e.g., Amino Acids, Amphetamines)

The enantioselective synthesis of 4-aryl-oxazolidin-2-ones, including the 3,4-dimethoxyphenyl variant, often begins with readily available chiral precursors to control the stereochemistry of the final compound. Chiral amino acids and their corresponding amino alcohols are particularly valuable starting materials.

A common and effective strategy involves the use of chiral β-amino alcohols. These can be obtained through the reduction of the carboxylic acid functionality of a corresponding chiral amino acid. For the synthesis of 4-(3,4-dimethoxyphenyl)oxazolidin-2-one, a suitable precursor would be a chiral 2-amino-1-(3,4-dimethoxyphenyl)ethanol derivative. The synthesis of such precursors can be achieved from the corresponding α-amino acid, such as 3,4-dimethoxyphenylglycine.

A general synthetic pathway is outlined in a Chinese patent, which describes the preparation of 4-substituted chiral oxazolidinones from chiral amino acid esters. jk-sci.com The process involves two key steps:

Reduction of the amino acid ester: The chiral amino acid ester is reduced to the corresponding chiral β-amino alcohol. Common reducing agents for this transformation include borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide. google.com

Cyclization: The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This cyclization can be achieved using various carbonylating agents, such as phosgene or its safer equivalents like carbonyldiimidazole (CDI) or triphosgene. organic-chemistry.orgnih.gov The use of a base, such as potassium carbonate, facilitates the ring-closure reaction. jk-sci.com

For instance, N-protected L-phenylglycine can be reduced to N-protected L-phenylglycinol, which is then cyclized to form (S)-4-phenyloxazolidin-2-one. google.com A similar sequence starting from a suitably substituted 3,4-dimethoxyphenylglycine derivative would be a direct route to the target molecule.

Another approach utilizes chiral α-hydrazino alcohols, which can be converted to the corresponding Evans auxiliaries (chiral oxazolidinones). nih.gov Furthermore, the synthesis of chiral oxazolidinones from L-serine has been reported, demonstrating the versatility of amino acids as precursors. harvard.edu

While the derivation from amphetamines or their derivatives to form oxazolidinones is less common, the reverse reaction, the synthesis of amphetamines from oxazolidinone precursors, is documented. wikipedia.org This suggests a synthetic relationship, although direct synthesis of the target oxazolidinone from an amphetamine precursor is not a primary route.

Introduction of the 3,4-Dimethoxyphenyl Moiety

The introduction of the 3,4-dimethoxyphenyl group onto a pre-existing oxazolidinone scaffold is a key synthetic strategy. This can be accomplished through various modern cross-coupling reactions and nucleophilic substitution methods, which offer versatility in terms of starting materials and reaction conditions.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. youtube.comharvard.edu This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. organic-chemistry.org

For the synthesis of 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one, a plausible Suzuki coupling strategy would involve the reaction of a 4-halo-oxazolidin-2-one (where the halogen is typically bromine or iodine) with 3,4-dimethoxyphenylboronic acid. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. researchgate.net

A general representation of this approach is shown below:

The efficiency of the Suzuki coupling is influenced by the choice of catalyst, ligand, base, and solvent. organic-chemistry.org This method is highly valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. youtube.com The required 4-halo-oxazolidin-2-one precursor could potentially be synthesized from a suitable starting material such as a serine derivative.

Stille Coupling Methods

The Stille coupling reaction provides another effective method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. nih.gov

In the context of synthesizing 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one, two main Stille coupling strategies can be envisioned:

Coupling of a 4-halo-oxazolidin-2-one with a 3,4-dimethoxyphenylstannane derivative: This is analogous to the Suzuki coupling approach, where the boronic acid is replaced by an organotin reagent, such as (3,4-dimethoxyphenyl)tributylstannane.

Coupling of a 4-stannyl-oxazolidin-2-one with a 3,4-dimethoxyphenyl halide: In this scenario, the tin functionality is on the oxazolidinone ring, which then reacts with a suitable aryl halide like 4-bromo-1,2-dimethoxybenzene or 4-iodo-1,2-dimethoxybenzene.

The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions, such as the homocoupling of the organostannane reagent.

Nucleophilic Substitution Reactions

The introduction of the 3,4-dimethoxyphenyl moiety can also be achieved through nucleophilic substitution reactions. This approach would typically involve the reaction of a nucleophilic 3,4-dimethoxyphenyl species with an oxazolidinone ring bearing a suitable leaving group at the C-4 position.

One potential, though less common, pathway is a nucleophilic aromatic substitution (SNAr) type reaction. In a hypothetical scenario, if the oxazolidinone ring were part of a larger, electron-deficient aromatic system, a nucleophilic attack by a 3,4-dimethoxide-containing species could be feasible. However, the oxazolidinone ring itself is not inherently aromatic and requires activation for such a reaction.

A more plausible nucleophilic substitution would involve the reaction of a 3,4-dimethoxyphenyl organometallic reagent (acting as a nucleophile) with an oxazolidinone derivative that has an electrophilic C-4 center. For instance, a Grignard reagent or an organolithium species derived from a 3,4-dimethoxyphenyl halide could potentially react with an oxazolidinone precursor that has a suitable leaving group at the C-4 position. The success of such a reaction would be highly dependent on the nature of the substrate and the reaction conditions to avoid side reactions.

Synthesis of Structural Analogues and Derivatives

The versatility of the oxazolidinone scaffold allows for the synthesis of a wide array of structural analogues and derivatives. Modifications can be made at various positions of the heterocyclic ring, as well as on the pendant 3,4-dimethoxyphenyl group. These modifications are often pursued to explore structure-activity relationships for various biological targets.

Modifications at the N-3 Position of the Oxazolidinone Ring

The nitrogen atom at the N-3 position of the oxazolidinone ring is a common site for derivatization. The hydrogen atom on the nitrogen is nucleophilic and can readily react with a variety of electrophiles.

N-Arylation: The introduction of aryl or heteroaryl groups at the N-3 position can be achieved through palladium-catalyzed N-arylation reactions. For example, the coupling of a 4-substituted oxazolidin-2-one with an aryl bromide can furnish the corresponding N-aryl derivative. The outcome of this reaction is highly dependent on the choice of phosphine ligand, base, and solvent.

N-Alkylation and N-Acylation: The N-3 position can also be readily alkylated or acylated using standard synthetic methodologies. N-alkylation can be performed by reacting the oxazolidinone with an alkyl halide in the presence of a base. N-acylation is typically achieved by treatment with an acyl chloride or an acid anhydride. These modifications allow for the introduction of a wide range of functional groups, which can significantly impact the biological activity and physicochemical properties of the resulting compounds.

Modifications at the C-4 Position with Aryl Groups

The substitution at the C-4 position of the oxazolidinone ring is a critical area of synthetic exploration. While the 4-(3,4-dimethoxyphenyl) group provides a specific starting point, further modifications by introducing various other aryl groups can lead to a diverse library of compounds. General methodologies for the synthesis of 4-aryl-oxazolidin-2-ones often involve multi-step reactions.

One common approach starts with the corresponding amino alcohol, which can be cyclized to form the oxazolidinone ring. The stereochemistry at the C-4 and C-5 positions is often controlled through the use of chiral precursors or asymmetric synthesis techniques. For instance, the synthesis of 4,5-disubstituted oxazolidin-2-ones can be achieved via an asymmetric aldol reaction followed by a Curtius rearrangement and subsequent intramolecular ring closure. nih.gov

The direct arylation at the C-4 position of an existing oxazolidinone ring is another potential, though challenging, synthetic route. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been used for the arylation of related heterocyclic systems like 4-oxazolin-2-ones, leading to 5-aryl derivatives. researchgate.net Similar strategies could theoretically be adapted for the C-4 position of oxazolidinones, although specific examples starting with the 4-(3,4-dimethoxyphenyl) scaffold are not detailed in the available literature.

The table below summarizes general approaches that could be conceptually applied to modify the C-4 aryl substituent.

| Synthetic Strategy | Description | Key Reagents/Conditions | Potential Outcome |

| Asymmetric Aldol/Curtius Reaction | Stereoselective construction of the oxazolidinone ring using a chiral auxiliary to introduce a desired aryl group at C-4. | Chiral auxiliary, Azide (B81097) transfer reagents (e.g., Me₃SiN₃), Heat | Optically active 4-aryl-oxazolidin-2-ones |

| Cyclization of Aryl Amino Alcohols | Formation of the oxazolidinone ring from a precursor already containing the desired C-4 aryl group. | Phosgene or its equivalents (e.g., CDI) | Racemic or chiral 4-aryl-oxazolidin-2-ones |

| Palladium-Catalyzed Arylation | Direct introduction of an aryl group onto the heterocyclic core via cross-coupling. | Pd catalyst, Aryl halide or boronic acid | 4-Aryl-oxazolidin-2-one derivatives |

Side Chain Functionalization (e.g., C-5 Methylene-linked Acetamide)

Functionalization of the oxazolidinone ring at the C-5 position allows for the introduction of various side chains, which can significantly influence the molecule's properties. A C-5 methylene-linked acetamide (B32628) side chain introduces a flexible, hydrogen-bonding capable moiety.

The synthesis of such derivatives typically involves a precursor with a suitable functional group at the C-5 position, such as a hydroxymethyl or aminomethyl group, which can then be elaborated into the desired acetamide. For example, a (4R,5R)-4-(aryl)-2-oxooxazolidine-5-carboxylate can be reduced to the corresponding alcohol, which can then be converted to an amine and subsequently acylated to form the N-acetyl derivative. researchgate.net This multi-step process allows for precise control over the stereochemistry and the nature of the side chain.

Key steps in this synthetic transformation are outlined below:

| Step | Transformation | Typical Reagents |

| 1 | Reduction of Ester | LiAlH₄, NaBH₄ |

| 2 | Conversion to Azide | DPPA, NaN₃ |

| 3 | Reduction of Azide to Amine | H₂, Pd/C; LiAlH₄ |

| 4 | Acetylation of Amine | Acetic anhydride, Acetyl chloride |

Hybrid Molecule Design (e.g., Oxazolidinone-Triazole, Oxazolidinone-Chalcone Hybrids)

The strategy of creating hybrid molecules combines the structural features of two or more pharmacophores to produce a single molecule with potentially synergistic or novel properties. The oxazolidinone scaffold is frequently linked to other heterocyclic systems like triazoles or open-chain structures such as chalcones. nih.govnih.gov

Oxazolidinone-Triazole Hybrids: The 1,2,3-triazole ring is a popular linker and pharmacophore, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other 1,3-dipolar cycloaddition reactions. nih.gov To create an oxazolidinone-triazole hybrid, one of the core structures is functionalized with an azide group and the other with a terminal alkyne, allowing them to be joined. For instance, an oxazolidinone bearing an azide can be reacted with various terminal alkynes in the presence of a copper(I) catalyst to yield a library of 1,4-disubstituted triazole-linked hybrids. A study describes the synthesis of oxazolidin-2-one-linked 1,2,3-triazole derivatives via an efficient azide-enolate 1,3-dipolar cycloaddition. nih.gov

Oxazolidinone-Chalcone Hybrids: Chalcones are α,β-unsaturated ketones that consist of two aromatic rings linked by a three-carbon bridge. Hybridization involves connecting an oxazolidinone moiety to one of the aromatic rings of the chalcone (B49325) structure. The synthesis typically involves a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). nih.gov To create the hybrid, an oxazolidinone-functionalized benzaldehyde could be reacted with an appropriate acetophenone, or vice-versa, under basic or acidic conditions. A series of hybrid molecules possessing both chalcone and oxazolidinone moieties have been synthesized and evaluated for their antibacterial activity. nih.gov

The table below summarizes research findings on the synthesis of these hybrid molecules.

| Hybrid Type | Synthetic Method | Key Intermediates | Significance | Reference |

| Oxazolidinone-Triazole | Azide-enolate (3+2) cycloaddition | Azide/oxazolidin-2-one, Active ketones | Provides a straightforward and versatile route to novel oxazolidinone-linked 1,2,3-triazoles. | nih.gov |

| Oxazolidinone-Chalcone | Claisen-Schmidt condensation | Oxazolidinone-functionalized acetophenone or benzaldehyde | Aims to synergize the biological activities of both the oxazolidinone and chalcone scaffolds. | nih.gov |

Structural Elucidation and Conformational Analysis of 4 3,4 Dimethoxyphenyl Oxazolidin 2 One and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized oxazolidinone derivatives. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and molecular weight.

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of 4-substituted oxazolidin-2-ones, the protons on the heterocyclic ring exhibit characteristic signals. The methine proton at the C4 position, adjacent to the dimethoxyphenyl group, typically appears as a multiplet. The two diastereotopic protons at the C5 position (CH₂) usually present as distinct multiplets due to their different chemical environments. For the 4-(3,4-dimethoxyphenyl) substituent, the aromatic protons appear in the range of 6.8–7.0 ppm, while the two methoxy (B1213986) groups (OCH₃) give rise to sharp singlet signals around 3.8–3.9 ppm. The N-H proton of the oxazolidinone ring typically appears as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the oxazolidinone ring is highly deshielded and resonates at approximately 158–160 ppm. nih.govresearchgate.net The C4 and C5 carbons of the ring appear at distinct chemical shifts, typically around 50-80 ppm. The carbons of the dimethoxyphenyl ring and the methoxy groups can be assigned based on their expected chemical shifts and substitution patterns.

Below is a table summarizing typical NMR data for analogues of 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one.

| Compound Analogue | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| (4S,5R)-4-methyl-5-(4-nitrophenyl)oxazolidin-2-one nih.gov | 8.27 (d, 2H), 7.51 (d, 2H), 5.81 (d, 1H), 5.68 (br s, 1H), 4.26–4.33 (m, 1H), 0.83 (d, 3H) | 158.3, 148.1, 142.0, 126.9, 123.9, 79.7, 52.0, 17.7 |

| (4S,5R)-4-methyl-5-(thiophen-2-yl)oxazolidin-2-one nih.gov | 7.34 (dd, 1H), 7.02–7.07 (m, 2H), 5.92 (d, 1H), 5.57 (br s, 1H), 4.17–4.24 (m, 1H), 1.00 (d, 3H) | 158.5, 137.1, 126.9, 126.1, 125.9, 78.2, 52.6, 17.0 |

| (4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one nih.gov | 7.67 (d, 2H), 7.44 (d, 2H), 5.91 (br s, 1H), 5.77 (d, 1H), 4.23–4.29 (m, 1H), 0.82 (d, 3H) | 158.9, 138.9, 130.8, 126.3, 125.6, 80.1, 52.1, 17.6 |

IR spectroscopy is used to identify the functional groups present in a molecule. The oxazolidin-2-one ring has several characteristic absorption bands. The most prominent is the strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate (B1207046), which typically appears in the range of 1750–1790 cm⁻¹. Another key feature is the N-H stretching vibration, which is observed as a broad band around 3200–3400 cm⁻¹ for N-unsubstituted oxazolidinones. The C-O stretching within the ring also gives rise to signals in the fingerprint region. For 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one, additional bands corresponding to the aromatic C-H and C=C stretching, as well as the C-O stretching of the methoxy groups, are also expected.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the exact mass of the molecular ion can be measured with high precision, allowing for the determination of the molecular formula. nih.gov

Electron Spray Ionization (ESI) is a soft ionization technique commonly used for oxazolidinone derivatives, which typically shows the protonated molecule [M+H]⁺ as the base peak, confirming the molecular weight. researchgate.net Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to study the fragmentation patterns of the protonated molecules. researchgate.net The fragmentation of the oxazolidinone ring can occur through various pathways, providing valuable structural information. Common fragmentation pathways include the cleavage of the bonds adjacent to the heteroatoms and the loss of small neutral molecules like CO₂ or H₂O. For 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one, a characteristic fragmentation would be the cleavage of the bond between the C4 of the oxazolidinone ring and the phenyl ring, leading to a fragment ion corresponding to the dimethoxybenzyl moiety.

X-ray Crystallographic Analysis of Oxazolidinone Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of a single crystal exposed to an X-ray beam, it is possible to generate a detailed model of the electron density and, consequently, the precise positions of atoms in the crystal lattice. nih.gov This technique is crucial for unambiguously establishing the stereochemistry, bond lengths, bond angles, and solid-state conformation of oxazolidinone derivatives. st-andrews.ac.ukresearchgate.net

For chiral molecules such as 4-substituted oxazolidin-2-ones, determining the absolute configuration is critical, especially in the context of asymmetric synthesis and pharmaceutical applications where biological activity is often stereospecific. nih.gov X-ray crystallography is a primary method for the unambiguous assignment of the absolute configuration of enantiopure compounds. ed.ac.uk

The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. ed.ac.uk This effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), breaking Friedel's law. By analyzing these differences, crystallographers can determine the absolute structure of the molecule in the crystal, often expressed by the Flack parameter. ed.ac.uk This allows for the definitive assignment of (R) or (S) configuration at the stereogenic center (C4) of compounds like 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one.

X-ray crystallographic data provides precise information about the conformation of the five-membered oxazolidinone ring. Due to ring strain, five-membered rings are typically not planar. The oxazolidinone ring often adopts a puckered conformation to minimize torsional strain. elsevierpure.commdpi.com

A common conformation observed in oxazolidinone derivatives is the "envelope" conformation. elsevierpure.com In this arrangement, four of the five ring atoms are nearly coplanar, while the fifth atom is displaced out of this plane, resembling a sealed envelope flap. mdpi.com Depending on the substituents and crystal packing forces, the out-of-plane atom can be either a carbon or an oxygen atom. Analysis of the torsion angles within the ring, derived from the crystallographic data, allows for a quantitative description of the ring's puckering and the identification of the specific envelope or twist conformation adopted by the molecule in the solid state. elsevierpure.com

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)

The supramolecular assembly of oxazolidinone derivatives in the solid state is significantly influenced by a network of weak intermolecular interactions, including hydrogen bonds and C-H...π interactions. While the crystal structure for 4-(3,4-dimethoxyphenyl)oxazolidin-2-one is not available in the reviewed literature, analysis of closely related analogues provides significant insights into the expected intermolecular interactions.

In the crystal structure of a related compound, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, the supramolecular structure is stabilized by C–H···O interactions. researchgate.net Specifically, the oxygen atoms of the carbonyl groups act as hydrogen bond acceptors. researchgate.net The packing of molecules can be further stabilized by C-H...π interactions, where a hydrogen atom attached to a carbon interacts with the electron cloud of an aromatic ring. For instance, in the analogue 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, the crystal structure is stabilized by weak intermolecular C—H···π interactions involving the centroid of a phenyl ring. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C16–H16···O3 | 0.97 | 2.58 | 3.473(2) | 154 |

| C6–H6···O19 | 0.93 | 2.57 | 3.491(3) | 171 |

Computational Structural Analysis

Computational methods are powerful tools for investigating the structural and electronic properties of molecules, providing insights that complement experimental data. For 4-(3,4-dimethoxyphenyl)oxazolidin-2-one and its analogues, computational analyses, particularly quantum chemical calculations, are instrumental in understanding their conformational preferences and stability.

Quantum Chemical Calculations

Quantum chemical calculations, most notably Density Functional Theory (DFT), are widely employed to predict the geometric, electronic, and energetic properties of oxazolidinone derivatives. researchgate.netnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set such as 6-311G to optimize the molecular geometry and calculate various molecular properties. researchgate.net

For the analogue 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, DFT calculations at the B3LYP/6-311G level were used to obtain the optimized structure in the gas phase. researchgate.net Such calculations can provide data on bond lengths, bond angles, and torsion angles, which can then be compared with experimental X-ray diffraction data to validate the computational model. researchgate.net Furthermore, these calculations can elucidate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. academicjournals.org

| Parameter | Calculated (B3LYP/6-311G) | Experimental (X-ray) |

|---|---|---|

| Bond Lengths (Å) | ||

| N2–C3 | 1.409 | 1.389(2) |

| C1–C8 | 1.489 | 1.489(3) |

| Bond Angles (°) | ||

| C9–C3–O3 | 129.1 | 129.14(16) |

| O3–C3–N2 | 124.9 | 124.64(17) |

| Compound | Dihedral Angle between Oxazolidine (B1195125) and Phenyl Ring 1 (°) | Dihedral Angle between Oxazolidine and Phenyl Ring 2 (°) | Reference |

|---|---|---|---|

| 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol | 74.27 (14) | 73.26 (15) | nih.gov |

| 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol | 82.96 (13) | 70.97 (12) | nih.gov |

Structure Activity Relationship Sar Studies of Oxazolidinone Derivatives

Influence of the Dimethoxyphenyl Moiety on Biological Activity

The substituent at the C-4 position of the oxazolidinone ring plays a pivotal role in defining the molecule's interaction with biological targets. The presence of a phenyl ring at this position is a common feature in many biologically active oxazolidinones. The specific 3,4-dimethoxyphenyl moiety of the title compound imparts distinct electronic and conformational properties that are crucial for its activity.

The two methoxy (B1213986) groups on the phenyl ring are electron-donating by resonance and can significantly influence the electronic properties of the aromatic system. This can affect how the moiety participates in π-π stacking or cation-π interactions with biological targets. Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, providing additional points of interaction within a receptor's binding site.

Studies on related compounds, such as 4-(2-methoxyphenyl)oxazolidin-2-one, have shown that ortho-methoxy groups can influence the conformation of the phenyl ring relative to the oxazolidinone core. This conformational restriction can be advantageous, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding to a target. While the subject compound has methoxy groups at the 3 and 4 positions, this principle of influencing conformation and providing hydrogen bonding sites remains critical. The precise positioning of these groups is key; for instance, in a series of 1,2,5-oxadiazoles, a 3-ethoxy-4-methoxyphenyl substituent conferred very high in vitro antimalarial activity and a promising selectivity index.

The electronic nature of substituents on the C-4 phenyl ring can drastically alter activity. As illustrated in the table below for a series of synthesized (4S,5R)-4-methyl-5-aryloxazolidin-2-ones, both electron-donating and electron-withdrawing groups can be accommodated, though they alter the molecule's properties.

| Compound ID | Aryl Substituent at C-5 | Comment | Reference |

|---|---|---|---|

| 8e | 4-methoxyphenyl | An electron-donating group (EDG) similar to the title compound's moiety. | nih.gov |

| 8j | 4-(trifluoromethyl)phenyl | Contains a strong electron-withdrawing group (EWG). | nih.gov |

| 8f | 7-methoxybenzo[d] nih.govnih.govdioxol-5-yl | A complex, electron-rich heterocyclic system. | nih.gov |

This demonstrates that the aryl pocket in the corresponding biological target can tolerate a range of electronic environments, but the 3,4-dimethoxy pattern provides a specific combination of steric bulk, conformational influence, and hydrogen-bonding capability that defines its unique biological signature.

Impact of Substituents on the Oxazolidinone Ring System

Substituent Effects at the N-3 Position

In the scaffold of 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one, the nitrogen atom at the 3-position is unsubstituted (possessing a hydrogen atom). This is a critical structural feature that distinguishes it from the well-known class of oxazolidinone antibiotics like linezolid (B1675486). For antibacterial oxazolidinones that inhibit protein synthesis, a substituted N-aryl ring is an absolute requirement for activity. nih.govresearchgate.net This N-aryl moiety fits into a specific pocket of the bacterial ribosome.

The absence of a substituent at the N-3 position in 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one means it will not have the same mechanism of action as linezolid-type antibacterials. Its biological activity will be dictated by interactions formed by the other parts of the molecule, and it will bind to different biological targets. Any substitution at the N-3 position would create a new derivative class with a potentially different biological profile. For example, attaching an acetic acid group to the N-3 position of a 4-phenyl-2-oxazolidinone scaffold was used to create precursors for novel azetidinones with their own antibacterial properties. researchgate.net

Substituent Effects at the C-4 and C-5 Positions

The C-4 and C-5 positions of the oxazolidinone ring are critical for establishing stereochemistry and providing vectors for side chains that probe the binding environment.

C-4 Position: The primary feature of the title compound is the 3,4-dimethoxyphenyl group at the C-4 position. As discussed, this group is the main determinant of the compound's activity. SAR studies on other oxazolidinone series have confirmed the importance of this position. For instance, in a series of oxazolidinone-based DNA gyrase inhibitors, a methyl group at the C-4 position was found to be important for antibacterial activity, indicating that even small substituents at this position can have a significant impact. rsc.org The use of (R)-(-)-4-Phenyl-2-oxazolidinone as a chiral starting material for further synthesis underscores the value of the C-4 aryl scaffold as a pharmacophore. researchgate.net

C-5 Position: The 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one scaffold is unsubstituted at the C-5 position. This, again, represents a major structural divergence from antibacterial oxazolidinones. For linezolid and its analogs, a (S)-configured acetamidomethyl group at the C-5 position is essential for potent activity against Gram-positive bacteria. nih.govresearchgate.net This side chain makes critical hydrogen bonds within the peptidyl transferase center of the ribosome.

Extensive SAR studies have explored alternatives to the acetamidomethyl group at C-5. While the initial 5-hydroxymethyl analogs were weaker, combining this group with a potent N-aryl system could restore activity. nih.gov Other replacements, such as triazole-containing side chains, have also been shown to be viable alternatives for maintaining potent antibacterial activity. nih.gov The table below summarizes the general findings regarding C-5 substituents in N-aryl oxazolidinone antibacterials.

| C-5 Substituent | Impact on Antibacterial Activity | Reference |

|---|---|---|

| Acetamidomethyl | Optimal for potent activity in many series (e.g., Linezolid). | nih.govresearchgate.net |

| Hydroxymethyl | Generally weaker potency but can be effective with an optimized core. | nih.gov |

| 1,2,3-Triazol-2-yl-methyl | Maintains or enhances antibacterial potency. | nih.govnih.gov |

| Thiocarbonyl analogs (e.g., thiourea) | Can significantly enhance in vitro activity compared to carbonyl analogs. | researchgate.netdocumentsdelivered.com |

| Bulky Groups | Generally lead to a considerable loss of or complete inactivity. | rsc.org |

The lack of any substituent at the C-5 position of 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one suggests its biological targets and activity profile are fundamentally different from those of the antibacterial agents.

Stereochemical Aspects of Activity

Chirality and Enantiomeric Purity in Potency

Chirality is a fundamental aspect of the biological activity of oxazolidinones. The introduction of a substituent at the C-4 position renders this carbon a stereocenter. Therefore, 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one exists as a pair of enantiomers, (R)- and (S)-. It is well established in medicinal chemistry that enantiomers of a chiral drug can have widely different pharmacological activities, potencies, and toxicities.

In the case of antibacterial oxazolidinones, the stereochemistry at the C-5 position is absolute; only the (S)-enantiomer is active. researchgate.net The (R)-enantiomer is devoid of antibacterial properties. By analogy, it is highly probable that the biological activity of 4-substituted oxazolidinones is also stereospecific. The spatial arrangement of the 3,4-dimethoxyphenyl group relative to the oxazolidinone ring will determine how the molecule fits into its biological target. One enantiomer will present the aryl group and the heterocyclic core in the correct orientation for optimal binding, while the other will not. For this reason, the synthesis of enantiomerically pure oxazolidinones is a major focus, with methods being developed to produce specific enantiomers like (S)-4-phenyl-2-oxazolidinone. google.com

Diastereomeric Influences on Biological Profiles

If a second substituent is introduced onto the oxazolidinone ring, for example at the C-5 position, a second stereocenter is created. This gives rise to diastereomers, which have different relative configurations of their substituents (e.g., cis or trans). Diastereomers are distinct chemical compounds with different physical properties and, crucially, different three-dimensional shapes.

This difference in 3D structure can lead to profound differences in biological activity. One diastereomer may bind with high affinity to a target receptor, while another may bind weakly or not at all. Studies on 4,5-disubstituted oxazolidinones have explored the influence of this relative stereochemistry. For example, the synthesis of both cis and trans isomers of certain 4,5-disubstituted oxazolidinones was undertaken to investigate stereospecificity in binding to an RNA riboswitch. nih.gov While in that specific case, little discrimination was observed, it highlights that the relative orientation of the C-4 and C-5 substituents is a key parameter that can be tuned to optimize biological interactions. The stereocontrolled synthesis of 4,5-disubstituted oxazolidinones is therefore critical for systematically evaluating the biological profiles of all possible stereoisomers to identify the most active and selective compound. nih.govnih.gov

Rational Design Principles for Optimized Activity

The rational design of new oxazolidinone derivatives aims to enhance their antibacterial efficacy, broaden their spectrum of activity, and overcome existing resistance mechanisms. rsc.org This process involves a detailed understanding of their structure-activity relationships (SAR), focusing on how specific structural modifications influence their interaction with the bacterial ribosome, as well as their ability to penetrate bacterial cell walls and evade efflux pumps. nih.gov Key strategies include altering physicochemical properties to improve permeation into bacteria, especially Gram-negative species, and fine-tuning the molecule's structure to increase its binding affinity and selectivity for the bacterial ribosomal target over its eukaryotic counterpart. nih.gov

Modifying Permeation and Efflux Susceptibility in Bacterial Models

A significant hurdle in developing broad-spectrum oxazolidinones, particularly against Gram-negative bacteria, is the formidable outer membrane (OM) barrier and the presence of active efflux pumps. nih.govnih.gov Gram-negative bacteria like Escherichia coli utilize these mechanisms to prevent antibiotics from reaching their intracellular targets. nih.gov Rational drug design seeks to overcome these barriers by modifying the physicochemical properties of the oxazolidinone scaffold. nih.gov

Research has established a set of design principles to create oxazolidinone analogs that can better evade these defensive measures. A systematic approach focusing on modifications across the entire scaffold has shown that specific property limits are associated with the ability to bypass the OM barriers. nih.gov These properties work in concert to improve a compound's ability to enter the cell and avoid being pumped out.

Key physicochemical properties identified for improved Gram-negative activity include:

Low Molecular Weight (MW): A lower molecular weight (e.g., <400 Da) is associated with better permeation through the porin channels of the outer membrane. nih.gov

High Polarity: Increased polarity helps compounds to be more soluble in the aqueous environment of the porins. A calculated logD at pH 7.4 (clogD7.4) of less than 1 is considered beneficial. nih.gov

Zwitterionic Character: The presence of both a positive and a negative charge at physiological pH (7.4) can facilitate passage through the OM. nih.gov

Limited Rotatable Bonds: A more rigid structure, with four or fewer rotatable bonds, is also linked to enhanced evasion of the OM barriers. nih.gov

Studies have demonstrated that oxazolidinone analogs designed to reside within these specific property limits are more successful at accumulating within Gram-negative bacteria. nih.gov Combining these structural modifications, such as distributing charge-carrying groups across different rings of the molecule, has proven beneficial for overcoming the OM barriers and improving potency against strains like E. coli. nih.gov

Table 1: Physicochemical Properties of Oxazolidinone Analogs for Improved Gram-Negative Permeation

| Property | Favorable Limit | Rationale |

|---|---|---|

| Molecular Weight (MW) | < 400 Da | Facilitates diffusion through outer membrane porins. nih.gov |

| Polarity (clogD at pH 7.4) | < 1 | Enhances solubility in aqueous porin channels. nih.gov |

| Charge at pH 7.4 | Zwitterionic | Aids in passage across the outer membrane. nih.gov |

Strategies for Enhancing Target Selectivity

Oxazolidinones exert their antibacterial effect by binding to the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby inhibiting protein synthesis. nih.gov The high degree of conservation of the PTC across different domains of life presents a challenge for achieving selective toxicity against bacteria without affecting host mitochondrial or cytoplasmic ribosomes. However, subtle differences in the ribosomal binding sites can be exploited to enhance target selectivity.

Molecular dynamics simulations and free energy calculations have provided deep insights into the determinants of species selectivity. For instance, comparisons of oxazolidinones like linezolid bound to bacterial (Deinococcus radiodurans) and archaeal (Haloarcula marismortui) ribosomes reveal a complex interplay of factors that go beyond direct interactions at the binding site.

The selectivity of oxazolidinone antibiotics is not solely determined by the nucleotides that form the immediate binding pocket. Instead, it results from an intricate combination of structural, energetic, and dynamic influences from both first- and second-shell nucleotides surrounding the drug. These subtle differences can lead to opposing contributions from various forces, including interaction energies, solvation effects, and entropic factors. A modification that improves one factor might negatively impact another, making the rational design for selectivity a delicate balancing act.

For example, a specific nucleotide difference between a bacterial and a eukaryotic ribosome, even if not in direct contact with the drug, can alter the local conformation and dynamics of the binding pocket. This can change the energetic cost of binding, leading to preferential affinity for the bacterial target. By understanding these complex, long-range effects, medicinal chemists can design new oxazolidinone derivatives with modifications that specifically leverage these inter-species differences to maximize antibacterial potency while minimizing off-target effects.

Table 2: Determinants of Oxazolidinone Selectivity for Bacterial Ribosomes

| Determinant | Description | Impact on Rational Design |

|---|---|---|

| First-Shell Nucleotides | Nucleotides in direct contact with the bound drug. | Modifications to the drug can be designed to optimize interactions with specific bacterial nucleotides. |

| Second-Shell Nucleotides | Nucleotides surrounding the primary binding pocket that are not in direct contact. | These nucleotides influence the binding site's conformation and dynamics; drug modifications can indirectly exploit these structural differences. |

| Interaction Energies | Direct electrostatic and van der Waals forces between the drug and the ribosome. | Can be fine-tuned by altering functional groups on the oxazolidinone scaffold to favor the bacterial target's electrostatic environment. |

| Solvation & Entropic Factors | The energetic cost of displacing water molecules upon binding and changes in conformational freedom. | Subtle changes in the ribosome structure between species can alter these factors, providing an avenue for selective drug design. |

Mechanistic Investigations of Biological Action of Oxazolidinone Compounds

Molecular Targets and Binding Site Analysis

Ribosomal Binding and Protein Synthesis Inhibition in Bacterial Models

The oxazolidinone class of antibiotics is renowned for its unique mechanism of antibacterial action, which involves the inhibition of protein synthesis. scirp.orgnih.gov These synthetic drugs target a broad spectrum of Gram-positive bacteria. nih.gov Their action is initiated by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC) within the 23S rRNA region. scirp.orgnih.gov This binding occurs at the A-site pocket and interferes with the correct positioning of the initiator tRNA (N-formylmethionyl-tRNA), thereby preventing the formation of the initiation complex. nih.gov This ultimately halts the translation sequence. scirp.orgnih.gov

This mechanism is distinct from other protein synthesis inhibitors, which provides a key advantage in overcoming existing resistance patterns. nih.govnih.gov The interaction sterically hinders the docking of incoming aminoacyl-tRNA into the enzymatic core of the ribosome. nih.gov While this is the general mechanism for the oxazolidinone class, specific binding affinities and inhibitory concentrations for 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one are not detailed in the available literature. Research has shown that modifications to the aryl ring system, such as the dimethoxyphenyl group, are critical in modulating antibacterial potency and the spectrum of activity. scirp.org

Receptor Modulation (e.g., 5-HT1B/1D receptors by related oxazolidinones)

The oxazolidinone scaffold is also found in compounds that modulate neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors. nih.gov Agonists of the 5-HT1B and 5-HT1D receptors, collectively known as triptans, are a significant class of drugs used in the treatment of migraine. nih.govdrugbank.com The therapeutic effects are mediated by several mechanisms, including the vasoconstriction of dilated cerebral blood vessels, inhibition of vasoactive neuropeptide release from trigeminal nerves, and the inhibition of nociceptive neurotransmission. nih.gov

The high affinity of these compounds for 5-HT1B/1D receptors is crucial for their efficacy. nih.gov The 5-HT1B receptor, for example, acts as a presynaptic autoreceptor that regulates the release of serotonin itself. researchgate.net The precise function of both 5-HT1B and 5-HT1D receptors is still under investigation, partly due to a lack of highly selective ligands that can differentiate between the two closely related subtypes. researchgate.net Recent studies have also explored the potential of 5-HT1B/1D agonists in neuroprotection, suggesting a role in modulating glutamate (B1630785) and reducing α-synuclein deposition in models of Parkinson's disease. nih.gov

Interaction with Inflammatory Pathways

The 3,4-dimethoxyphenyl motif, present in the subject compound, is found in various molecules that exhibit anti-inflammatory properties. For instance, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from Zingiber cassumunar, has demonstrated significant anti-inflammatory effects in acute inflammation models. nih.gov Its activity includes marked inhibition of edema, exudate formation, leukocyte accumulation, and prostaglandin (B15479496) biosynthesis. nih.gov Similarly, other compounds containing dimethoxyphenyl structures have been shown to suppress inflammatory reactions by inhibiting the activation of macrophages and the release of pro-inflammatory mediators like nitric oxide and cytokines. researchgate.net

Dysregulated inflammatory pathways are linked to a host of chronic diseases. nih.gov Key signaling pathways involved in inflammation include those mediated by Toll-like receptors (TLRs) and mitogen-activated protein kinases (MAPKs). nih.govmdpi.com While direct evidence for 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one is not specified, the presence of the dimethoxyphenyl group suggests a potential for interaction with these inflammatory cascades, a common feature of related chemical structures. nih.govresearchgate.net

Allosteric Modulation Concepts

Allosteric modulation represents a sophisticated mechanism of biological regulation where a molecule binds to a site on a protein that is distinct from the primary (orthosteric) active site. nih.gov This binding induces a conformational change in the protein, which in turn modifies the activity of the active site. nih.gov Allosteric modulators can be positive (PAMs), enhancing the effect of the primary ligand, or negative (NAMs), reducing it. nih.gov

This concept is directly applicable to certain oxazolidinone derivatives. As discussed in section 5.1.2, specific oxazolidinones act as allosteric inhibitors of the mutant IDH1 enzyme. nih.govsiena.edu They bind to an induced pocket at the dimer interface, not the catalytic site, leading to inhibition of the enzyme's neomorphic activity. siena.edu This allosteric approach offers potential advantages, including higher specificity and a reduced likelihood of certain side effects compared to orthosteric inhibitors. nih.govciteab.com The oxazolidinone scaffold has also been utilized to develop allosteric modulators for other targets, such as the mGluR5 receptor, demonstrating the versatility of this chemical class in achieving nuanced pharmacological effects through allosteric mechanisms. dntb.gov.uaresearchgate.net

Role of Specific Structural Motifs in Mechanism

Oxazolidinone Core : This five-membered ring is the foundational scaffold. In the context of antibacterial agents, it is essential for binding to the bacterial ribosome. scirp.orgnih.gov For anticancer applications, such as ceramide analogs, this core helps to constrain the molecule into a bioactive conformation. nih.gov

Aryl Group at C4/N3 : The nature and substitution pattern of the aryl group attached to the oxazolidinone ring are critical determinants of activity and selectivity. In antibacterial oxazolidinones, a fluorine substitution on the phenyl ring can enhance activity. scirp.org In the case of 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one, the dimethoxyphenyl group is the key substituent. The methoxy (B1213986) groups at the 3- and 4-positions modulate the electronic and steric properties of the molecule, which can influence its interaction with biological targets. vulcanchem.com This specific motif is associated with anti-inflammatory properties in other molecular contexts. nih.gov

Substituents at Other Positions : Modifications at other positions of the oxazolidinone ring, such as the C5 position, are commonly used to enhance antibacterial activity by introducing groups like acetamides. vulcanchem.com For enzyme inhibitors like those targeting IDH1, a pyrimidinyl group at the N3 position is crucial for engaging with the allosteric binding site. nih.govsiena.edu

Preclinical Biological Activity Studies in in Vitro and in Vivo Models

Antimicrobial Activities (In Vitro and Animal Models)

Oxazolidinones, as a class, are known for their inhibitory action on bacterial protein synthesis. ontosight.ai They achieve this by binding to the 50S ribosomal subunit, which prevents the formation of the 70S initiation complex necessary for protein synthesis. ontosight.ainih.gov This unique mechanism of action makes them effective against a range of multidrug-resistant bacteria. nih.gov

Antibacterial Activity

Derivatives of oxazolidinone have demonstrated significant efficacy against a wide array of Gram-positive bacteria, including strains that are resistant to other antibiotics. asm.org This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), Staphylococcus epidermidis, and Enterococcus faecalis. asm.orgnih.gov

For instance, novel oxazolidinone derivatives have shown potent in vitro and in vivo activities against the majority of Gram-positive cocci. mdpi.com Some derivatives have exhibited minimum inhibitory concentration (MIC) values as low as 1.0 μg/mL against E. faecalis and S. aureus, and 0.5 μg/mL against MRSA and S. epidermidis. nih.gov In studies, certain oxazolidinone compounds have shown equal or greater potency against staphylococcal isolates compared to vancomycin (B549263) and ciprofloxacin (B1669076). asm.org Specifically, against MRSA and methicillin-resistant coagulase-negative staphylococci (MRCNS), some novel oxazolidinones have shown the lowest MIC90s (0.5 mg/L) among tested compounds. mdpi.com Furthermore, some analogues have demonstrated antibacterial activity at concentrations as low as 6.6 μg against MRSA clinical isolates. nih.gov

The following table summarizes the in vitro activity of various oxazolidinone derivatives against a selection of Gram-positive bacteria.

While oxazolidinones have traditionally been recognized for their potent activity against Gram-positive bacteria, recent research has focused on expanding their spectrum to include Gram-negative pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govnih.gov The primary challenge in targeting Gram-negative bacteria is their formidable outer membrane, which acts as a barrier to many antibiotics. nih.govnih.gov

Strategies to overcome this have involved designing oxazolidinone analogues that can better penetrate this membrane and evade efflux pumps. nih.govnih.govnih.gov These efforts have led to the identification of several derivatives with promising activity against Gram-negative bacteria. nih.govnih.gov For example, certain analogues have demonstrated activity against wild-type E. coli, A. baumannii, and P. aeruginosa. nih.gov One particular derivative, Zoliflodacin, has shown inhibitory activity against N. gonorrhoeae and E. coli by targeting DNA gyrase and topoisomerase IV. researchgate.net Another compound was identified as a quorum-sensing inhibitor of Pseudomonas aeruginosa. researchgate.net

The table below presents the in vitro activity of selected oxazolidinone derivatives against Gram-negative bacteria.

Bacterial resistance to oxazolidinones primarily arises from modifications at the drug's binding site on the ribosome. numberanalytics.comresearchgate.net The most common mechanism involves mutations in the 23S rRNA gene, a component of the 50S ribosomal subunit. nih.govnih.govnih.gov These mutations, often occurring in domain V of the 23S rRNA, can reduce the binding affinity of the oxazolidinone to the ribosome, thereby diminishing its inhibitory effect. nih.govnih.govnih.gov For example, the G2576T mutation in 23S rRNA is frequently associated with oxazolidinone resistance in clinical staphylococci. nih.gov

In addition to rRNA mutations, alterations in ribosomal proteins, such as L3 and L4, can also contribute to resistance. nih.govnih.govnih.gov These proteins are located near the oxazolidinone binding site, and mutations in their corresponding genes can impact the drug's interaction with the ribosome. nih.gov Furthermore, the acquisition of resistance genes, such as cfr, optrA, and poxtA, which are often carried on mobile genetic elements, represents another significant mechanism of resistance. nih.gov These genes can encode for enzymes that modify the ribosomal target site or for efflux pumps that actively remove the drug from the bacterial cell. numberanalytics.comnih.gov

Investigating the effects of combining oxazolidinones with other antimicrobial agents is a key area of research aimed at enhancing therapeutic efficacy and combating resistance. In vivo combination studies have shown that some oxazolidinone derivatives are additive with vancomycin, gentamicin, or rifampin against S. aureus. nih.gov In mixed infection models involving S. aureus and E. coli, combination therapy with aztreonam (B1666516) or gentamicin, as well as vancomycin, has proven to be effective. nih.gov

However, not all combinations are beneficial. Antagonism has been reported between certain oxazolidinone derivatives and fluoroquinolones like ciprofloxacin or norfloxacin (B1679917) when tested against MRSA, S. epidermidis, and E. faecalis. nih.gov These findings underscore the importance of carefully evaluating antimicrobial combinations to ensure synergistic or additive effects.

Antifungal Activity (e.g., Candida spp., filamentous fungi)

In addition to their antibacterial properties, some oxazolidinone derivatives have demonstrated promising antifungal activity. nih.gov Novel oxazolidin-2-one-linked 1,2,3-triazole derivatives have been synthesized and screened against various fungal species, including Candida species and filamentous fungi. nih.govrsc.org

Certain derivatives have shown excellent activity against Candida glabrata, with MIC values of 0.12 and 0.25 μg/mL, which is superior to the standard antifungal drug itraconazole (B105839) (MIC 1 μg/mL). nih.govrsc.org One compound displayed higher activity against Trichosporon cutaneum (MIC = 2 μg/mL) compared to itraconazole (MIC = 8 μg/mL). nih.govrsc.org Another derivative exhibited excellent antimycotic activity against Mucor hiemalis (MIC = 2 μg/mL) versus itraconazole (MIC = 4 μg/mL). nih.govrsc.org Moderate antifungal activity has also been observed against Aspergillus fumigatus strains. nih.gov

The table below summarizes the antifungal activity of selected oxazolidinone-linked 1,2,3-triazole derivatives.

Anti-tubercular Activity (e.g., Mycobacterium tuberculosis)

No studies were identified that specifically investigated the anti-tubercular activity of 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one against Mycobacterium tuberculosis or other mycobacterial species. While the broader class of oxazolidinones includes potent antitubercular agents, research detailing the specific efficacy of this particular compound is not available in the searched scientific literature.

Anticancer Activities (In Vitro Cell Line Studies)

Inhibition of Human Cancer Cell Lines (e.g., HCT116, HepG2, MCF-7)

There are no available research findings that report on the cytotoxic or inhibitory effects of 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one against the human cancer cell lines HCT116 (colon cancer), HepG2 (liver cancer), or MCF-7 (breast cancer).

Targeted Inhibition of Cancer-Related Enzymes (e.g., IDH1)

No dedicated studies on the inhibitory activity of 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one against the cancer-related enzyme isocitrate dehydrogenase 1 (IDH1) were found. Research on oxazolidinone-based compounds as IDH1 inhibitors has focused on derivatives with different substitution patterns.

Anti-inflammatory Properties

No in vitro or in vivo studies detailing the anti-inflammatory properties of 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one were identified during the literature search.

Modulation of Pro-inflammatory Cytokines

While direct studies specifically investigating the effect of 4-(3,4-dimethoxyphenyl)oxazolidin-2-one on pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are limited in the reviewed scientific literature, research on structurally related compounds suggests a potential for anti-inflammatory activity. For instance, a compound with a similar 3,4-dimethoxyphenyl moiety, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar Roxb., has demonstrated notable anti-inflammatory effects. This compound was found to inhibit prostaglandin (B15479496) biosynthesis and reduce leukocyte accumulation in inflammatory models, which are key processes in the inflammatory cascade often mediated by pro-inflammatory cytokines. The blockade of these inflammatory mediators is a crucial mechanism in managing immune-mediated inflammatory diseases. slideshare.net However, without direct experimental evidence on 4-(3,4-dimethoxyphenyl)oxazolidin-2-one, its specific impact on cytokine release remains an area for future investigation.

Other Biological Activities in Research Models

Beyond its potential immunomodulatory effects, the unique chemical structure of 4-(3,4-dimethoxyphenyl)oxazolidin-2-one has prompted investigations into a wider range of biological activities. These explorations in various research models have sought to uncover its potential as an antiviral, antioxidant, and antiprotozoal agent, as well as its effects on cardiac muscle and neuronal receptors.

Antiviral Activities

The antiviral potential of oxazolidinone derivatives is an area of active research. While specific studies on the antiviral activity of 4-(3,4-dimethoxyphenyl)oxazolidin-2-one against common viruses like influenza, HIV, or herpes simplex are not extensively documented in the available literature, the broader class of oxazolidinones has been recognized for its antimicrobial properties. The core oxazolidinone structure is a key pharmacophore in several clinically used antibiotics. Further research is necessary to determine if 4-(3,4-dimethoxyphenyl)oxazolidin-2-one possesses direct antiviral properties.

Antioxidant Characteristics

The antioxidant potential of compounds containing a 3,4-dimethoxyphenyl group has been explored. A study on (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, which are structurally related to the compound of interest, revealed moderate to high antioxidant activity in a Fe2+-induced peroxide oxidation of lipids (POL) model. This suggests that the dimethoxyphenyl moiety may contribute to free radical scavenging capabilities. However, comprehensive studies employing standard antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or ferric reducing antioxidant power (FRAP) assays are needed to fully characterize the antioxidant profile of 4-(3,4-dimethoxyphenyl)oxazolidin-2-one.

Below is a table summarizing the antioxidant activity of related dimethoxyphenyl compounds:

| Compound Class | Assay | Activity Level |

| (3,4-dimethoxyphenyl)-1,2,4-triazoles | Fe2+-induced POL | Moderate to High |

Antileishmanial Activity

Cardiac Activity (e.g., Isolated Frog Heart Preparation)

The effects of various chemical compounds on cardiac function are often initially assessed using isolated heart preparations, such as the Langendorff-perfused mammalian heart or the isolated frog heart. These models allow for the direct measurement of changes in heart rate (chronotropy) and contractility (inotropy). drnaitiktrivedi.com To date, there is no specific information in the scientific literature detailing the cardiac activity of 4-(3,4-dimethoxyphenyl)oxazolidin-2-one in an isolated frog heart preparation or any other cardiac model. Therefore, its influence on cardiac electrophysiology and mechanics remains unknown.

Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluR5)

Significant evidence suggests that oxazolidinone-based compounds can act as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). nih.govresearchgate.net This receptor is implicated in a variety of neurological and psychiatric disorders, making it an important therapeutic target. Research on an oxazolidinone-based chemical series has led to the discovery of both positive allosteric modulators (PAMs), which enhance the receptor's response to glutamate, and silent allosteric modulators (SAMs), which bind to the receptor without affecting its activity but can block the binding of other modulators. nih.gov Although 4-(3,4-dimethoxyphenyl)oxazolidin-2-one is not explicitly named in these studies, its chemical structure firmly places it within this class of compounds, strongly indicating its potential to modulate mGluR5 activity. nih.govresearchgate.net The specific nature of this modulation, whether as a PAM, negative allosteric modulator (NAM), or SAM, would require direct experimental confirmation.

Advanced Research Methodologies Applied to 4 3,4 Dimethoxyphenyl Oxazolidin 2 One Research

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries for compounds that modulate a specific biological target. embopress.org In the context of discovering novel oxazolidinone derivatives like 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one, HTS would be employed to screen thousands to millions of compounds for a desired biological effect, such as the inhibition of a specific enzyme or the interruption of a disease-related pathway. embopress.orgnih.gov

The process involves the use of automation and sensitive detection methods to test small quantities of compounds in parallel. embopress.org For instance, a library of compounds could be screened against a particular bacterial or cancer cell line to identify agents that inhibit growth. nih.gov Hits from these screens, identified by their ability to produce a desired response, undergo further validation and chemical structure review to confirm their activity and identify promising scaffolds for further development. nih.gov Diversity-based HTS approaches are often used to explore a wide range of chemical structures, increasing the probability of identifying novel and potent molecules. nih.gov

Molecular Modeling and Docking Studies

Computational techniques such as molecular modeling and docking are indispensable for understanding and predicting how a compound like 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one interacts with its biological target at a molecular level. These in silico methods provide crucial insights that guide the synthesis and optimization of new derivatives. nih.govresearchgate.net

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This allows researchers to visualize the most likely interactions and assess the structural compatibility between the compound and the protein's active site. For oxazolidinone derivatives, these studies are critical for identifying key residues necessary for inhibiting the activity of a target enzyme, such as a kinase. waocp.org

The primary output of a docking study is a detailed picture of the interactions between the ligand and its target. These interactions are fundamental to the compound's biological activity. Key interactions identified through modeling include:

Hydrogen Bonds: The oxazolidinone core and its substituents can form hydrogen bonds with amino acid residues in the target's binding pocket. Crystal structure analyses of related oxazolidine (B1195125) compounds confirm the presence of intermolecular O—H⋯O and C—H⋯O hydrogen bonds that stabilize the molecule within a crystal lattice, analogous to interactions in a protein active site. nih.govnih.gov

Hydrophobic Interactions: The dimethoxyphenyl group can engage in hydrophobic interactions with nonpolar residues of the target protein, contributing significantly to binding affinity.

π-Interactions: The aromatic ring of the compound can participate in C—H⋯π interactions, further anchoring the ligand in the binding site. nih.gov

Beyond identifying interaction types, computational models aim to predict the binding affinity, which quantifies the strength of the interaction between the ligand and its target. nih.gov A stronger binding affinity is often correlated with higher potency. nih.gov Advanced methods like free-energy perturbation (FEP) and various machine learning algorithms are used to calculate this value, typically expressed as a binding free energy (e.g., in kcal/mol) or an inhibition constant (Ki). chemrxiv.orgchemrxiv.org These predictions help prioritize which compounds should be synthesized and tested in vitro, saving significant time and resources. nih.gov

In Vitro Metabolic Stability Studies (e.g., Rat Microsomes)

Before a compound can be considered for further development, its metabolic stability must be assessed. nih.gov In vitro metabolic stability assays are crucial for predicting a compound's behavior in a living organism (in vivo). nuvisan.com These studies typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. nuvisan.comnih.gov

Microsomes from various species, including rats, mice, and humans, are used to investigate inter-species differences in metabolism. nih.govfrontiersin.org The compound is incubated with the microsomes and a cofactor-generating system (NADPH) at 37°C. frontiersin.org Samples are taken at various time points, and the concentration of the remaining parent compound is measured, usually by HPLC-MS. nuvisan.com From this data, key pharmacokinetic parameters can be determined. nuvisan.com

Table 1: Representative Data from an In Vitro Metabolic Stability Assay

| Parameter | Description | Representative Value |

|---|---|---|

| Incubation Time | Duration of the experiment. | 0 - 120 minutes |

| Species | Source of the liver microsomes. | Rat |

| % Remaining at 60 min | Percentage of the initial compound concentration left after 60 minutes. | 35% |

| Half-life (t½) | The time required for the compound concentration to decrease by half. | 45 minutes |

| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize the compound. | 52 µL/min/mg protein |

Note: The values in this table are representative for a moderately stable compound and are for illustrative purposes.

A compound that is metabolized too quickly may have poor bioavailability and a short duration of action, making it a less desirable drug candidate. nih.gov Conversely, a compound that is too stable may accumulate in the body. Therefore, these studies are a critical filter in the drug discovery process. nih.gov

Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation

The unambiguous confirmation of a synthesized compound's chemical identity and purity is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the molecular structure of the compound by providing information about the chemical environment of hydrogen and carbon atoms, respectively.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions to determine the molecular weight of the compound, confirming its elemental composition. mdpi.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques identify the functional groups present in the molecule. researchgate.net

X-ray Crystallography: For crystalline solids, this method provides the precise three-dimensional arrangement of atoms in the molecule, confirming its structure and stereochemistry. nih.govresearchgate.net

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is a powerful hybrid technique used for both the separation and identification of compounds in a mixture, making it ideal for purity assessment and metabolic studies. nih.gov

In a typical analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a stationary phase (e.g., C18) propelled by a liquid mobile phase. mdpi.comnih.gov The components of the sample separate based on their differential interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. nih.gov This method is highly sensitive and specific, capable of detecting trace-level impurities. nih.gov

Table 2: Typical Parameters for HPLC-MS Analysis of an Oxazolidinone Compound

| Parameter | Description | Example Value |

|---|---|---|

| Column | The stationary phase used for separation. | C18 column (e.g., 2.1 × 100 mm, 2.7 µm) nih.gov |

| Mobile Phase A | The aqueous component of the eluent. | Water with 0.1% formic acid mdpi.com |

| Mobile Phase B | The organic component of the eluent. | Acetonitrile or Methanol nih.govmdpi.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.3 - 0.6 mL/min nih.govmdpi.com |

| Detection | The method used to detect the compound after separation. | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Ionization Mode | Method to generate ions for MS analysis. | Positive Electrospray Ionization (ESI+) or APCI nih.gov |

Future Research Directions and Potential Applications

Design and Synthesis of Next-Generation Analogues

The development of next-generation analogues of 4-(3,4-dimethoxyphenyl)oxazolidin-2-one is a promising avenue for enhancing therapeutic efficacy and expanding the spectrum of activity. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new molecules. rsc.orgnih.gov Key strategies will likely focus on modifications at two primary sites: the N-aryl substituent (C-ring) and the C5 position of the oxazolidinone core. nih.govmdpi.com

Extensive research on antibacterial oxazolidinones has demonstrated that modifications to the C-ring portion with various heterocycles have been highly successful, leading to the identification of clinical candidates. nih.gov For instance, the design of analogues with diverse fused heteroaryl C-rings bearing functionalities that can act as hydrogen bond donors and acceptors has yielded compounds with superior activity compared to early-generation oxazolidinones. nih.gov Similarly, altering the substituents on the 3,4-dimethoxyphenyl ring of the target compound could modulate its binding affinity and pharmacokinetic properties.